1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazoquinoline core with a carbonitrile group at the 4-position and a 1-(2-methylpropyl) substituent.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically requires a nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or nickel. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- can be compared with other similar compounds, such as:
1-Isobutyl-1H-imidazo[4,5-c]quinoline: This compound has a similar imidazoquinoline core but with an isobutyl substituent instead of a 1-(2-methylpropyl) group.
1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline-4-amine: This compound has an amino and ethoxymethyl substituent, showing different biological activities.
The uniqueness of 1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
652976-44-8 |
---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
1-(2-methylpropyl)imidazo[4,5-c]quinoline-4-carbonitrile |
InChI |
InChI=1S/C15H14N4/c1-10(2)8-19-9-17-14-13(7-16)18-12-6-4-3-5-11(12)15(14)19/h3-6,9-10H,8H2,1-2H3 |
InChI Key |
DLHSFBUZQOMWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.